molecular formula C11H19ClN2O3S B2714307 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856043-16-7

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2714307
CAS No.: 1856043-16-7
M. Wt: 294.79
InChI Key: MPTITMMHWZNSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with isobutyl, isopropoxymethyl, and sulfonyl chloride groups

Preparation Methods

The synthesis of 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the isobutyl group: This step involves the alkylation of the pyrazole ring with an isobutyl halide under basic conditions.

    Attachment of the isopropoxymethyl group: This can be done through the reaction of the pyrazole derivative with isopropyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and reduction reactions: The pyrazole ring and its substituents can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms of the compound.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound may be used in the study of enzyme inhibition, as the sulfonyl chloride group can react with nucleophilic residues in proteins.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, particularly in biological systems. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules.

Comparison with Similar Compounds

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole:

    1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonic acid: The sulfonic acid derivative is less reactive than the sulfonyl chloride and may have different biological and chemical properties.

    1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonamide:

Properties

IUPAC Name

1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-8(2)6-14-10(7-17-9(3)4)11(5-13-14)18(12,15)16/h5,8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTITMMHWZNSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.